Superior In Silico Antibacterial Potential Against Antibiotic-Resistant Strains Compared to Other Curcuma Bioactives
In a 2025 computational study, 3,4-dihydroxybisabola-1,10-diene was identified as a superior antibacterial candidate against antibiotic-resistant bacteria compared to other bioactive molecules from Curcuma xanthorrhiza, including curcumin and other sesquiterpenoids [1]. It met all drug-likeness, toxicity, and membrane permeability screening criteria [1].
| Evidence Dimension | Binding Energy (kcal/mol) to Penicillin-Binding Protein 2X (PBP2X) |
|---|---|
| Target Compound Data | -7.2 kcal/mol (docking score with PBP2X) |
| Comparator Or Baseline | Other bioactive compounds from Curcuma xanthorrhiza; comparison group median binding energy not explicitly stated but compound was among the top hits |
| Quantified Difference | Qualitatively superior; met all screening criteria where many other compounds failed. |
| Conditions | In silico molecular docking using AutoDock Vina with PyRx 8.0, targeting the PBP2X protein. |
Why This Matters
This provides a specific, mechanism-based rationale for selecting this compound over generic Curcuma extracts or other isolated constituents for antibacterial discovery programs targeting resistant strains.
- [1] Ermawati, Y. D., Rohmatika, A. U., Hayati, A., Sugiharto, S., Lim, V., & Dewi, F. R. P. (2025). Computational Exploration of Bioactive Compounds from Curcuma xanthorrhiza Roxb. as Potential Antibacterial Agents against Antibiotic-Resistant Strains Targeting PBP2X. Journal of Medicinal and Chemical Sciences, 8(1), 43-57. View Source
